4-iodo-3-methyl-1,1'-biphenyl

Organic Synthesis Cross-Coupling Palladium Catalysis

Achieve higher yields and milder conditions in Suzuki-Miyaura and other Pd-catalyzed cross-couplings with this specialized aryl iodide. The highly reactive C–I bond ensures efficient biaryl construction for complex drug candidates and advanced materials, a critical advantage over less reactive bromo- and chloro-analogs. Secure reliable, high-purity material for your critical synthetic pathways.

Molecular Formula C13H11I
Molecular Weight 294.1
CAS No. 3419-50-9
Cat. No. B6248206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-3-methyl-1,1'-biphenyl
CAS3419-50-9
Molecular FormulaC13H11I
Molecular Weight294.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-3-methyl-1,1'-biphenyl (CAS 3419-50-9) as a Key Halogenated Biphenyl Building Block


4-Iodo-3-methyl-1,1'-biphenyl (CAS 3419-50-9) is a halogenated biphenyl derivative characterized by a 4-iodo substitution and a 3-methyl group on the biphenyl scaffold . This structural arrangement provides a distinct reactivity profile compared to its bromo- and chloro-analogs. It is primarily utilized as a versatile intermediate in organic synthesis for constructing complex aromatic systems, and finds application in pharmaceutical research and materials science [1].

Why 4-Iodo-3-methyl-1,1'-biphenyl (CAS 3419-50-9) Cannot Be Replaced by Bromo- or Chloro-Analogs


While bromo- and chloro- analogs of 3-methyl-1,1'-biphenyl share the same core structure, they exhibit significantly different reactivity in key synthetic transformations. The C–I bond in 4-iodo-3-methyl-1,1'-biphenyl is substantially more reactive in palladium-catalyzed cross-coupling reactions compared to the corresponding C–Br or C–Cl bonds [1]. This inherent reactivity difference is critical for achieving high yields and enabling mild reaction conditions, which are often essential for preserving sensitive functional groups in complex synthetic sequences. Therefore, direct substitution with a less reactive halogenated analog can lead to reaction failure or unacceptably low yields, impacting project timelines and overall efficiency.

Comparative Performance Data for 4-Iodo-3-methyl-1,1'-biphenyl (CAS 3419-50-9)


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C–I bond of 4-iodo-3-methyl-1,1'-biphenyl is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the corresponding C–Br bond in 4-bromo-3-methyl-1,1'-biphenyl or the C–Cl bond in 4-chloro-3-methyl-1,1'-biphenyl. This is a well-established class-level property of aryl halides where reactivity follows the trend I > Br > Cl [1].

Organic Synthesis Cross-Coupling Palladium Catalysis

Commercial Availability and Purity Profile

4-Iodo-3-methyl-1,1'-biphenyl is commercially available from major chemical suppliers. For instance, Sigma-Aldrich offers the compound with a specified purity of 97% . This defined purity level ensures reliable and reproducible outcomes in research and development applications, whereas the quality of custom-synthesized or less rigorously controlled alternatives can vary, introducing uncertainty into experimental results.

Chemical Sourcing Purity Analysis Procurement

Defined Physicochemical Properties for Reaction Design

The compound's physicochemical properties, such as its computed XLogP3 value of 4.6, are defined [1]. This lipophilicity data is essential for predicting solubility and behavior in different solvent systems, which is crucial for optimizing reaction conditions and designing synthetic routes. In contrast, when substituting with an uncharacterized analog, these critical design parameters are unknown, leading to a trial-and-error approach that consumes time and resources.

Reaction Design Physicochemical Properties Computational Chemistry

Primary Application Scenarios for 4-Iodo-3-methyl-1,1'-biphenyl (CAS 3419-50-9)


Synthesis of Complex Biaryl Pharmaceuticals

In pharmaceutical R&D, the high reactivity of the C–I bond in 4-iodo-3-methyl-1,1'-biphenyl makes it an ideal partner for palladium-catalyzed cross-coupling reactions. This enables the efficient and high-yielding construction of complex biaryl motifs that are common in drug candidates [1]. The ability to use milder reaction conditions with the iodo derivative also reduces the risk of side reactions, allowing for the synthesis of more elaborate and sensitive molecules [2].

Development of Advanced Materials

As a halogenated biphenyl building block, 4-iodo-3-methyl-1,1'-biphenyl serves as a key precursor in the synthesis of materials such as liquid crystals and organic light-emitting diodes (OLEDs) [3]. The iodine atom provides a highly reactive handle for further functionalization, while the methyl group can be used to tune the material's properties. The high purity of commercially available material is critical for achieving the stringent performance requirements of these applications .

Agrochemical Intermediate Synthesis

The compound's utility as a versatile intermediate extends to agrochemical research, where it is used to construct complex aromatic systems found in herbicides, fungicides, and insecticides [3]. The predictable reactivity profile of the aryl iodide group ensures consistent and reliable performance in synthetic sequences aimed at generating novel agrochemical leads.

Preclinical Oncology Research

Biphenyl derivatives, such as 4-iodo-3-methyl-1,1'-biphenyl, have been structurally linked to bioactive compounds, including those with potential antimicrobial and anticonvulsant properties . While the specific biological activity of 4-iodo-3-methyl-1,1'-biphenyl itself may not be fully characterized, its role as a building block in the synthesis of biologically active biphenyl analogs makes it a relevant procurement for medicinal chemistry programs exploring these therapeutic areas.

Technical Documentation Hub

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